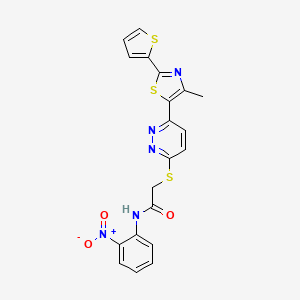
2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(2-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(2-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C20H15N5O3S3 and its molecular weight is 469.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(2-nitrophenyl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H15N5OS, with a molecular weight of approximately 445.6 g/mol . The structure features a thiazole ring, pyridazine moiety, and nitrophenyl acetamide, contributing to its diverse biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Thiazole derivatives often interact with various enzymes, including monoamine oxidase (MAO), which is crucial in neurotransmitter metabolism. Inhibitors of MAO are significant for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Antioxidant Activity : Compounds with thiazole structures have shown notable antioxidant properties, which help in mitigating oxidative stress in cells. This activity is essential for neuroprotection and reducing inflammation .
- Antimicrobial Properties : Research indicates that similar thiazole derivatives exhibit antimicrobial effects against various pathogens, suggesting potential applications in treating infections .
Biological Activity Data
The following table summarizes the biological activities reported for similar compounds and their relevance to the target compound:
Case Studies and Research Findings
- Neuroprotective Studies : A study evaluated the neuroprotective effects of thiazole derivatives on neuronal cell cultures exposed to oxidative stress. The results showed that these compounds significantly reduced cell death and increased cell viability by modulating antioxidant enzyme activities .
- Antimicrobial Efficacy : Another research focused on the synthesis and evaluation of thiazole derivatives against Mycobacterium strains. The most potent compounds demonstrated MIC values as low as 4 µM, indicating strong antimicrobial activity .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that specific substitutions on the thiazole ring enhance MAO-B inhibition and antioxidant properties, guiding future modifications for improved efficacy .
Propiedades
IUPAC Name |
2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3S3/c1-12-19(31-20(21-12)16-7-4-10-29-16)14-8-9-18(24-23-14)30-11-17(26)22-13-5-2-3-6-15(13)25(27)28/h2-10H,11H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJJNARWXILXGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC(=O)NC4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














